REACTION_CXSMILES
|
[OH-].[Zr+4:2].[OH-].[OH-].[OH-].[C:6]([OH:11])(=[O:10])[C:7]([OH:9])=[O:8].O.O.[C:14]([OH:19])(=[O:18])[C:15]([OH:17])=[O:16].[O-2].[Zr+4].[O-2]>O>[C:6]([O-:11])(=[O:10])[C:7]([O-:9])=[O:8].[Zr+4:2].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16] |f:0.1.2.3.4,6.7.8,9.10.11,13.14.15|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Zr+4].[OH-].[OH-].[OH-]
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zr+4].[O-2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
by well stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dispersion liquid was prepared
|
Type
|
ADDITION
|
Details
|
was added to the dispersion liquid
|
Type
|
ADDITION
|
Details
|
was added to the dispersion liquid
|
Type
|
TEMPERATURE
|
Details
|
by heating at 90° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to obtain a sol. When
|
Name
|
|
Type
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Zr+4].C(C(=O)[O-])(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |